molecular formula C26H29N5O3 B2365076 9-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 847040-01-1

9-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2365076
CAS RN: 847040-01-1
M. Wt: 459.55
InChI Key: KEWYXRIJPFJMCE-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves various methods and techniques. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .


Chemical Reactions Analysis

Pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Future Directions

The future directions of research into pyrimidine derivatives are likely to involve further exploration of their potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases .

properties

IUPAC Name

9-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c1-3-34-21-14-12-20(13-15-21)29-17-8-18-30-22-23(27-25(29)30)28(2)26(33)31(24(22)32)16-7-11-19-9-5-4-6-10-19/h4-6,9-10,12-15H,3,7-8,11,16-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWYXRIJPFJMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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